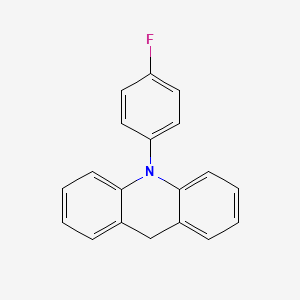

10-(4-Fluorophenyl)-9,10-dihydroacridine

Übersicht

Beschreibung

10-(4-Fluorophenyl)-9,10-dihydroacridine is a useful research compound. Its molecular formula is C19H14FN and its molecular weight is 275.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of 9,10-dihydroacridine exhibit notable cytotoxicity against various cancer cell lines. For instance, acridine-based compounds have been synthesized and tested for their antiproliferative effects on human cancer cell lines such as HCT 116 (colon cancer), MCF7 (breast cancer), and A704 (kidney cancer). These studies indicate that the introduction of substituents like fluorophenyl enhances the cytotoxic properties of these compounds, making them promising candidates for anticancer drug development .

Mechanism of Action

The mechanism underlying the anticancer activity of 10-(4-Fluorophenyl)-9,10-dihydroacridine is believed to involve intercalation into DNA and the generation of reactive oxygen species (ROS) upon light activation. This dual mechanism can lead to enhanced apoptosis in cancer cells while sparing normal cells .

Organic Light Emitting Diodes (OLEDs)

Host Materials for OLEDs

this compound has been explored as a host material in OLED applications due to its favorable photophysical properties. Its ability to facilitate thermally activated delayed fluorescence (TADF) makes it suitable for use in blue and white OLEDs. The incorporation of this compound into OLED structures has shown improved efficiency and stability compared to traditional materials .

Photocatalysis

Photocatalytic Applications

The compound has also been investigated for its photocatalytic properties, particularly in organic transformations under visible light irradiation. Studies indicate that this compound can act as an effective photocatalyst in the oxidation of organic substrates, leading to the formation of valuable products such as xanthones and acridones . These reactions typically involve the generation of excited states that facilitate electron transfer processes.

Synthesis of Novel Compounds

Hybrid Structures

The synthesis of hybrid compounds incorporating this compound has been reported to yield new derivatives with enhanced biological activity. For example, acridine–isoxazole hybrids have shown significant cytotoxicity against various cancer cell lines, indicating that modifications at the acridine core can lead to compounds with tailored pharmacological profiles .

Structural Variations and Their Effects

Impact of Substituents

The presence of different substituents on the phenyl ring significantly influences the chemical reactivity and biological activity of this compound. Studies have demonstrated that varying substituents can enhance solubility, stability, and interaction with biological targets, thus improving the overall efficacy of the compound in medicinal applications .

Case Studies

Eigenschaften

CAS-Nummer |

366015-67-0 |

|---|---|

Molekularformel |

C19H14FN |

Molekulargewicht |

275.3 g/mol |

IUPAC-Name |

10-(4-fluorophenyl)-9H-acridine |

InChI |

InChI=1S/C19H14FN/c20-16-9-11-17(12-10-16)21-18-7-3-1-5-14(18)13-15-6-2-4-8-19(15)21/h1-12H,13H2 |

InChI-Schlüssel |

VYKVBTOJDXAFLD-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.